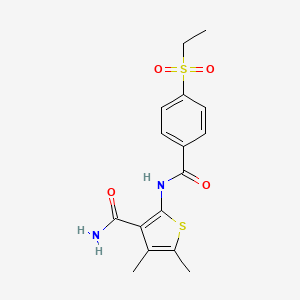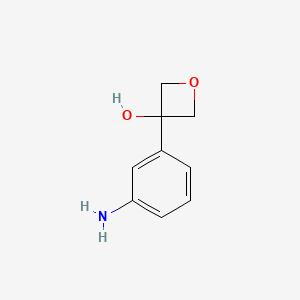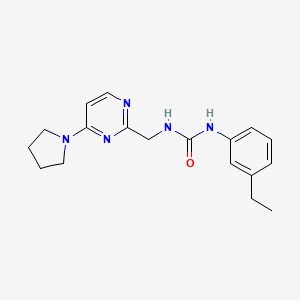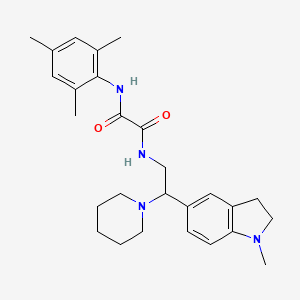![molecular formula C25H19ClN4O3 B2541571 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline CAS No. 1251616-48-4](/img/no-structure.png)
5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
A novel bromophenol derivative, structurally similar to the queried compound and containing an indolin-2-one moiety, demonstrated significant anticancer activities against human lung cancer cell lines. It was found to block cell proliferation, induce G0/G1 cell cycle arrest by targeting cyclin D1 and CDK4, and trigger apoptosis through various biochemical pathways, including the activation of caspase-3 and PARP, increase in the Bax/Bcl-2 ratio, enhancement of ROS generation, and cytochrome c release from mitochondria. These effects were mediated through the deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway, suggesting the compound's potential as an anticancer drug (Guo et al., 2018).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of compounds similar to 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline has led to the discovery of potent molecules with anti-inflammatory and analgesic activities. Microwave-assisted synthesis techniques have been employed to create indole and furan derivatives showing promising anti-inflammatory and analgesic effects, highlighting the potential of these compounds in therapeutic applications (Sondhi et al., 2007).
Neurological Disorder Treatments
Optimization of 3-(piperazinylmethyl) indole derivatives as serotonin 6 (5-HT6) receptor antagonists resulted in the identification of a novel compound with high affinity and selectivity for the 5-HT6 receptor, demonstrating potential for the treatment of cognitive disorders. This compound has shown promising results in preclinical efficacy studies, particularly in combination with other drugs, indicating its potential for treating conditions such as Alzheimer's disease (Nirogi et al., 2017).
Novel Synthesis Approaches
Studies have also focused on novel synthesis approaches for creating indole derivatives, including the palladium-catalyzed carbonylation of haloindoles without the need for protecting groups. This method has enabled the efficient synthesis of various indole carboxylic acid derivatives, contributing to the development of CNS active compounds and highlighting innovative pathways for chemical synthesis (Kumar et al., 2004).
Crystal Structure and Characterization
Research into the crystal structure and characterization of similar compounds has provided insights into their molecular interactions, paving the way for the development of targeted therapeutic agents. Studies involving X-ray diffraction, Hirshfeld surface analysis, and DFT calculations have contributed to a deeper understanding of the structural and electronic properties of these molecules, which is crucial for designing drugs with specific biological activities (Barakat et al., 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline involves the reaction of 5-bromoindoline-2-carboxylic acid with cyclopropylcarbonyl chloride, followed by the reaction of the resulting compound with 3,5-dimethylpiperidin-1-amine and sulfonyl chloride.", "Starting Materials": [ "5-bromoindoline-2-carboxylic acid", "cyclopropylcarbonyl chloride", "3,5-dimethylpiperidin-1-amine", "sulfonyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: 5-bromoindoline-2-carboxylic acid is reacted with cyclopropylcarbonyl chloride in the presence of a base and a solvent to form 5-bromo-1-(cyclopropylcarbonyl)indoline.", "Step 2: 5-bromo-1-(cyclopropylcarbonyl)indoline is reacted with 3,5-dimethylpiperidin-1-amine in the presence of a base and a solvent to form 5-bromo-1-(cyclopropylcarbonyl)-6-(3,5-dimethylpiperidin-1-yl)indoline.", "Step 3: 5-bromo-1-(cyclopropylcarbonyl)-6-(3,5-dimethylpiperidin-1-yl)indoline is reacted with sulfonyl chloride in the presence of a base and a solvent to form 5-bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline." ] } | |
CAS No. |
1251616-48-4 |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-9-2-15(3-10-19)13-28-24(31)16-4-11-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-7-5-17(26)6-8-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
YBIGDJMCPNJLEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)


![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)



![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)

